molecular formula C7H5F2N3 B11914347 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine

2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine

Katalognummer: B11914347
Molekulargewicht: 169.13 g/mol
InChI-Schlüssel: RMEDEHBNEURXJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that incorporates both imidazole and pyridine rings The presence of the difluoromethyl group enhances its chemical properties, making it a valuable compound in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves the difluoromethylation of pyridine derivatives. One common method includes the use of ethyl bromodifluoroacetate as a fluorine source. The process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using transition-metal-free strategies. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole or pyridine rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and binding affinity, allowing it to interact effectively with biological molecules. This interaction can modulate various pathways, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine is unique due to the combination of the imidazole and pyridine rings with the difluoromethyl group. This combination imparts distinct physicochemical properties, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C7H5F2N3

Molekulargewicht

169.13 g/mol

IUPAC-Name

2-(difluoromethyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H5F2N3/c8-5(9)7-11-4-2-1-3-10-6(4)12-7/h1-3,5H,(H,10,11,12)

InChI-Schlüssel

RMEDEHBNEURXJK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(N=C1)N=C(N2)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.